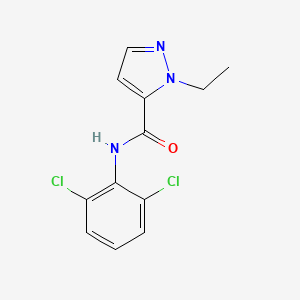![molecular formula C19H17F3N4O3 B11072976 N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11072976.png)
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE is a complex organic compound with a molecular formula of C19H17F3N4O3
準備方法
The synthesis of N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE involves multiple steps, including the formation of the imidazolidinyl ring and the introduction of the trifluoromethyl and pyridinylmethyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl and pyridinylmethyl groups can participate in substitution reactions, where these groups are replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the imidazolidinyl ring play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE can be compared with similar compounds such as:
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BUTANAMIDE: This compound has a butanamide group instead of a phenylpropanamide group, which may affect its chemical properties and biological activity.
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE: This compound contains an isonicotinamide group, which may influence its reactivity and applications.
The uniqueness of N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
分子式 |
C19H17F3N4O3 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H17F3N4O3/c20-19(21,22)18(24-15(27)9-8-13-5-2-1-3-6-13)16(28)26(17(29)25-18)12-14-7-4-10-23-11-14/h1-7,10-11H,8-9,12H2,(H,24,27)(H,25,29) |
InChIキー |
GFKXUGBSEDPGPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NC2(C(=O)N(C(=O)N2)CC3=CN=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11072899.png)
![N-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11072908.png)
![Methyl {4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl}acetate](/img/structure/B11072915.png)

![4-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11072942.png)
![N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B11072950.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,2-dimethylpropanamide](/img/structure/B11072957.png)
![1A-(2-Furylcarbonyl)-1-methyl-1-(4-methylbenzoyl)-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one](/img/structure/B11072961.png)

![6-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid](/img/structure/B11072986.png)
![3-[(2S)-1-(hex-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B11072988.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11072990.png)
![methyl 4-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11072995.png)

